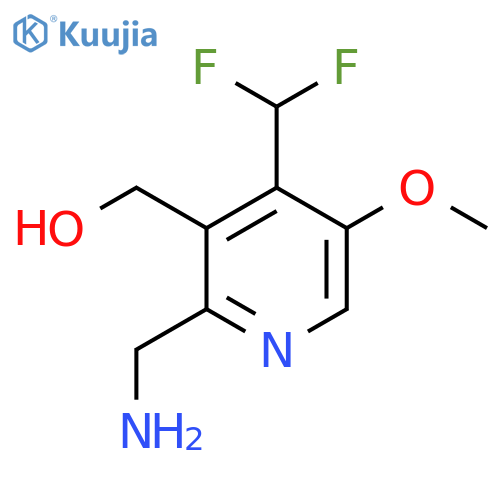

Cas no 1361469-17-1 (2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol)

1361469-17-1 structure

商品名:2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol

CAS番号:1361469-17-1

MF:C9H12F2N2O2

メガワット:218.200589179993

CID:4798299

2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol 化学的及び物理的性質

名前と識別子

-

- 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol

-

- インチ: 1S/C9H12F2N2O2/c1-15-7-3-13-6(2-12)5(4-14)8(7)9(10)11/h3,9,14H,2,4,12H2,1H3

- InChIKey: AWFRSLQNMKFDAZ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CN=C(CN)C=1CO)OC)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 195

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 68.4

2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022001163-500mg |

2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol |

1361469-17-1 | 97% | 500mg |

$989.80 | 2022-04-03 | |

| Alichem | A022001163-1g |

2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol |

1361469-17-1 | 97% | 1g |

$1,848.00 | 2022-04-03 |

2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Oliver D. John Food Funct., 2020,11, 6946-6960

1361469-17-1 (2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol) 関連製品

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量